2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine
Description
Overview of 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine: Nomenclature and Structural Features
This compound belongs to the class of substituted pyridines featuring both halogen substituents and fluorinated alkoxy groups. The compound's systematic nomenclature reflects its complex substitution pattern on the pyridine ring, with chlorine atoms positioned at the 2 and 6 positions and a 2,2,2-trifluoroethoxy group attached at position 3. This specific arrangement creates a molecule with unique electronic and steric properties that distinguish it from simpler dichloropyridine derivatives.
The structural framework of this compound combines the fundamental pyridine heterocycle with strategically placed functional groups that modulate its chemical behavior. The pyridine ring system, characterized by the chemical formula C₅H₅N, provides the aromatic foundation with its nitrogen atom contributing to the molecule's basicity and coordination properties. The incorporation of chlorine substituents at positions 2 and 6 creates a symmetrical dichlorinated pattern that significantly influences the compound's reactivity profile and electronic distribution.
The 2,2,2-trifluoroethoxy substituent represents a crucial structural feature that imparts distinctive properties to the molecule. This group consists of an ethoxy linker bearing three fluorine atoms on the terminal carbon, creating a highly electronegative and sterically demanding substituent. The trifluoroethoxy group has emerged as a valuable alternative to traditional leaving groups in heterocyclic chemistry, offering enhanced hydrolytic stability while maintaining sufficient reactivity for synthetic transformations.
Table 1: Structural Parameters of this compound
The molecular architecture of this compound reflects careful consideration of electronic effects and steric constraints. The positioning of chlorine atoms at the 2 and 6 positions creates a strongly electron-withdrawing environment that activates the pyridine ring toward nucleophilic attack. Simultaneously, the trifluoroethoxy group at position 3 provides a balanced combination of electronic withdrawal and steric protection, contributing to the compound's overall stability profile.
Historical Context and Discovery in Heterocyclic Chemistry
The development of this compound emerged from decades of research into pyridine chemistry and the ongoing quest for improved synthetic intermediates. The foundational work in pyridine synthesis dates back to the 19th century, when Thomas Anderson first isolated pyridine from animal bone pyrolysis in 1849, naming it after the Greek word for fire due to its flammable nature. This early discovery established pyridine as a fundamental heterocyclic building block, setting the stage for subsequent developments in substituted pyridine chemistry.
The synthesis of dichloropyridine derivatives gained momentum in the 20th century as chemists recognized their potential as versatile intermediates. Arthur Rudolf Hantzsch's pioneering work in 1881 on pyridine synthesis provided the theoretical foundation for developing more complex substituted variants. The progression from simple pyridine to dichlorinated derivatives represented a significant advancement, as these compounds offered enhanced reactivity patterns suitable for further functionalization.
The introduction of 2,6-dichloropyridine specifically marked an important milestone in heterocyclic chemistry. This compound could be produced through direct chlorination of pyridine, with 2-chloropyridine serving as an intermediate in the process. The development of efficient synthetic routes to 2,6-dichloropyridine enabled its use as a precursor for more complex molecules, including pharmaceutical compounds such as enoxacin and antifungal agents like liranaftate.
The incorporation of trifluoroethoxy groups into heterocyclic systems represents a more recent advancement, driven by the pharmaceutical industry's need for metabolically stable and bioavailable compounds. Research conducted in the early 21st century demonstrated that 2,2,2-trifluoroethoxy groups could serve as effective alternatives to traditional leaving groups in heteroaryl systems. This discovery addressed long-standing challenges related to the hydrolytic instability of heteroaryl chlorides, which often decomposed during storage or under mild aqueous conditions.
Table 2: Timeline of Key Developments in Related Pyridine Chemistry
The evolution toward trifluoroethoxy-substituted pyridines reflected broader trends in medicinal chemistry toward fluorinated compounds. The unique properties of fluorine, including its high electronegativity and small size, made fluorinated groups attractive for modulating molecular properties such as lipophilicity, metabolic stability, and binding affinity. The specific choice of 2,2,2-trifluoroethoxy as a substituent combined these benefits with practical synthetic accessibility.
Significance of Pyridine Derivatives in Modern Chemical Research
Pyridine derivatives occupy a central position in contemporary chemical research, serving as fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. The versatility of the pyridine ring system, combined with its ability to accommodate diverse substituents, has made it one of the most widely utilized heterocycles in synthetic chemistry. The significance of pyridine derivatives extends beyond their immediate applications to encompass their role as platforms for developing new synthetic methodologies and exploring structure-activity relationships.
In pharmaceutical research, pyridine derivatives represent a substantial portion of marketed drugs and drug candidates. The pyridine ring's ability to form hydrogen bonds through its nitrogen atom, combined with its aromatic character, makes it an ideal scaffold for designing molecules that interact with biological targets. The incorporation of substituents such as chlorine atoms and fluorinated groups allows for fine-tuning of molecular properties, enabling chemists to optimize compounds for specific therapeutic applications.
The development of herbicides represents another major application area for pyridine derivatives. Compounds such as paraquat and diquat, which are derived from pyridine precursors, demonstrate the ring system's utility in agrochemical applications. The chlorination of pyridine serves as the first step in synthesizing chlorpyrifos, an important insecticide, highlighting the practical importance of chlorinated pyridine intermediates in industrial chemistry.
The emergence of 2,2,2-trifluoroethoxy-substituted pyridines has addressed critical challenges in chemical stability and storage. Traditional heteroaryl chlorides often suffer from hydrolytic decomposition, leading to reduced yields and increased costs in manufacturing processes. The introduction of trifluoroethoxy groups as alternative leaving groups has provided a solution that maintains reactivity while dramatically improving shelf stability, with some compounds remaining stable for years under ambient conditions.
Table 3: Applications of Pyridine Derivatives in Modern Chemistry
The role of fluorinated pyridine derivatives in drug discovery has become increasingly prominent as pharmaceutical companies seek to improve the properties of lead compounds. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and modulate binding interactions with target proteins. The specific case of trifluoroethoxy groups represents an evolution in this approach, offering benefits beyond simple fluorine substitution by providing both electronic effects and improved synthetic utility.
Research into nucleophilic aromatic substitution reactions has been significantly advanced through studies of substituted pyridines. The electron-deficient nature of chlorinated pyridines makes them excellent substrates for exploring the mechanisms and scope of these fundamental reactions. The development of new synthetic methodologies often relies on pyridine derivatives as model substrates, contributing to broader advances in synthetic organic chemistry.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound within the broader context of heterocyclic chemistry and its applications. The primary objective is to synthesize current knowledge regarding this specific compound while highlighting its significance as a representative member of the fluorinated pyridine family. The review seeks to bridge theoretical understanding with practical applications, demonstrating how fundamental chemical principles translate into useful synthetic tools.
The scope of this review encompasses multiple interconnected aspects of this compound chemistry. First, the structural and electronic properties of the compound will be analyzed in detail, with particular attention to how the combination of chlorine and trifluoroethoxy substituents influences its chemical behavior. This analysis will draw upon computational studies, spectroscopic data, and comparative studies with related compounds to provide a comprehensive picture of the molecule's characteristics.
The synthetic aspects of this compound preparation and utilization form another major focus of this review. The development of efficient synthetic routes to this compound, building upon established methods for preparing dichloropyridine precursors and incorporating trifluoroethoxy groups, represents a significant advancement in heterocyclic synthesis. The review will examine how these synthetic developments have enabled new applications and improved existing processes.
Table 4: Review Objectives and Methodological Approach
| Objective | Methodology | Expected Outcomes |
|---|---|---|
| Structural characterization | Literature analysis, data compilation | Comprehensive property database |
| Synthetic route evaluation | Process comparison, yield analysis | Optimized synthetic protocols |
| Application assessment | Case study analysis | Practical implementation guidelines |
| Future direction identification | Trend analysis, gap assessment | Research recommendations |
The practical applications of this compound in synthetic chemistry represent a crucial component of this review. The compound's role as a stable alternative to traditional heteroaryl chlorides has implications for pharmaceutical manufacturing, materials synthesis, and academic research. By examining specific case studies and synthetic applications, the review will demonstrate how this compound addresses real-world challenges in chemical synthesis and storage.
The review also aims to identify future research directions and potential applications that have not yet been fully explored. The field of fluorinated heterocycles continues to evolve rapidly, with new synthetic methods and applications emerging regularly. By analyzing current trends and identifying gaps in existing knowledge, the review will provide guidance for future research efforts and highlight opportunities for innovation in this important area of chemistry.
Properties
IUPAC Name |
2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(6(9)13-5)14-3-7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTSHMIWUMKAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example 1
- In a 250mL three-necked flask with a rotor and a thermometer, add 10.0g (about 63mmol) of 2-chloro-3-nitropyridine and 50mL of 2-methyltetrahydrofuran, pass through argon protection, and stir for 10min under ice-water bath conditions. Afterward, add 14.1 g (about 126 mmol) of potassium tert-butoxide, and 20.0 g of 2,2,2-trifluoroethanol after 20 minutes. Adjust the reaction temperature to 75° C., and stir the reaction at constant temperature for 8 hours. After the reaction, wash with water, extract with DCM, and concentrate by rotary evaporation to obtain 13.3 g of a yellow-brown oil with a content of 97.6% by GC and a yield of about 95%.
- Add Compound 8.9g (about 40mmol) and 10% palladium-carbon catalyst (0.2mmol) in mass percent to the hydrogenation reactor. After the system is repeatedly vacuumed and filled with hydrogen 3 times, inject 100mL of freshly distilled methanol, then adjust the hydrogen pressure to 30 bar, and vigorously stir the reaction at 25°C for 20 h, then release residual hydrogen to stop the reaction. Pass the reaction solution through diatomaceous earth to separate palladium carbon, and rotary evaporate the filtrate to dryness to obtain 7.6 g of brown oil, with a yield of about 98.7%.
- Add Compound (5.8g, about 30mmol) and 80mLDMSO to a 250mL three-necked flask with a rotor, and adjust the internal temperature between -10 and 0°C. Slowly add a solution of dichloro-5,5-dimethylhydantoin (3.0 g, about 15 mmol) in DMF (20 mL) dropwise. React for 3h, and monitor by TLC or GC until the reaction is complete. After the reaction is complete, pour the reaction liquid into 500 mL of water, extract with ethyl acetate, wash with saturated brine, wash with water, dry, concentrate, beat with low-temperature n-hexane and a small amount of ethyl acetate, separate liquid, and concentrate to obtain 5.5 g of reddish-brown oil, the GC detection content is 96%, and the yield is about 80.4%.
Example 2
- In a 250mL three-necked flask with a rotor and a thermometer, add 10.0g (about 63mmol) of 2-chloro-3-nitropyridine and 50mL of toluene, pass through argon protection, and stir for 10min under ice-water bath conditions. Start adding 10.0g (about 104mmol) of potassium tert-butoxide, and add 35.0g 2,2,2-trifluoroethanol after 20 minutes. Adjust the reaction temperature to 75°C, and stir at constant temperature for 8h. After the reaction, wash with water, extract with DCM, and concentrate by rotary evaporation to obtain 13.8 g of a yellow-brown oil, the content of which is determined by GC to be 97.3%, and the yield is about 98.5%.
- Add Compound 8.9g (about 40mmol) and 10% palladium-carbon catalyst (0.2mmol) in mass percent to the hydrogenation reactor. After the system is repeatedly vacuumed and filled with hydrogen 3 times, inject 100mL of freshly distilled ethanol, then adjust the hydrogen pressure to 30 bar, and vigorously stir the reaction at 25°C for 20 h, then release residual hydrogen to stop the reaction. Pass the reaction solution through diatomaceous earth to separate palladium carbon, and rotary evaporate the filtrate to dryness to obtain 7.6 g of brown oil, with a yield of about 98.7%.
- Add Compound (5.8g, about 30mmol) and 80mLDMF to a 250mL three-necked flask with a rotor, and adjust the internal temperature between -10 and 0°C. Slowly add a solution of dichloro-5,5-dimethylhydantoin (3.0 g, about 15 mmol) in DMF (20 mL) dropwise. React for 4h, and monitor by TLC or GC until the reaction is complete. After the reaction is complete, pour the reaction liquid into 500 mL of water, extract with ethyl acetate, wash with saturated brine, wash with water, dry, concentrate, beat with low-temperature n-hexane and a small amount of ethyl acetate, separate liquid, and concentrate to obtain reddish-brown oil 5.9g, the GC detection content is 96.6%, and the yield is about 86.3%.
Alternative Chlorination Method for 2,3-Dichloropyridine
An alternative method for preparing 2,3-dichloropyridine involves mixing 2,6-dichloropyridine with a catalyst, warming the mixture, and introducing chlorine gas to chlorinate. After the reaction, the mixture is cooled and rectified under reduced pressure to yield 2,3,6-trichloropyridine.
For example, 1480.0g of 2,6-dichloropyridine and 89.2g of anhydrous FeCl3 are mixed and added into a 2000mL four-necked flask. The mixture is heated to 100–120°C, and chlorine gas is introduced until the reaction is adequate. After cooling to 100°C, the mixture is rectified under reduced pressure, collecting the product fraction at a top temperature of 118–124°C under a pressure of -0.1 MPa. The distillate with low concentration gained during rectifying can be recycled. Finally, with the distillate recycled, 1715.0g of 2,3,6-trichloropyridine is obtained, with a total yield of 94.0% and a purity greater than or equal to 99.5%.
General Experimental Operations
Several experimental methods are used in the synthesis of compounds containing pyridine, including reactions with cesium fluoride in dimethyl sulfoxide, reactions with sodium carbonate in methanol or ethanol, and reactions in tetrahydrofuran. These reactions involve specific conditions, such as temperature, reaction time, and the use of inert atmospheres. The workup procedures generally include extraction, washing, drying, and chromatographic purification.
Yields and Reaction Conditions:
Biological Activity
2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by two chlorine atoms and a trifluoroethoxy group, positions it as a significant candidate in medicinal chemistry and agricultural applications. The following sections will explore its biological properties, including antimicrobial and antiviral activities, along with relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of 2,6-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a base under reflux conditions. This method allows for high yields and purity of the final product .
Antimicrobial Activity
Pyridine derivatives are known for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,6-Dichloro-3-(trifluoroethoxy)pyridine | Staphylococcus aureus | 56 μg/mL |
| 2,6-Dichloro-3-(trifluoroethoxy)pyridine | Escherichia coli | 55 μg/mL |
| Other pyridine derivatives | Streptococcus epidermidis | Varies (not specified) |
Studies have shown that the presence of the trifluoroethoxy group enhances the compound's antibacterial efficacy compared to non-fluorinated analogs . The compound's activity against a range of pathogens such as Staphylococcus aureus and Escherichia coli suggests its potential utility in treating bacterial infections.
Antiviral Activity
The antiviral potential of pyridine derivatives has been increasingly recognized. In light of the COVID-19 pandemic, compounds with antiviral properties are in high demand. Research has indicated that certain pyridine derivatives can inhibit viral replication through various mechanisms.
Case Study: Antiviral Efficacy
A study focusing on pyridine compounds highlighted their ability to inhibit the replication of viruses such as SARS-CoV-2. The mechanism often involves interaction with viral proteins or host cell receptors that facilitate viral entry .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features which allow for specific interactions with biological targets. The trifluoroethoxy group is known to enhance lipophilicity and stability, potentially leading to improved bioavailability and efficacy .
Scientific Research Applications
Antimicrobial Properties
Pyridine derivatives are widely recognized for their antimicrobial activities. Research indicates that 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine exhibits significant antibacterial effects against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 56 μg/mL |
| This compound | Escherichia coli | 55 μg/mL |
The presence of the trifluoroethoxy group enhances the compound's antibacterial efficacy compared to non-fluorinated analogs. This suggests its potential as a therapeutic agent for treating bacterial infections.
Antiviral Activity
The antiviral potential of this compound has gained attention, particularly in the context of emerging viral threats such as SARS-CoV-2. Studies have shown that certain pyridine derivatives can inhibit viral replication through interactions with viral proteins or host cell receptors. This mechanism positions this compound as a candidate for further research in antiviral drug development.
Agricultural Applications
Pyridine derivatives have been utilized in agricultural chemistry as herbicides and fungicides. The structural characteristics of this compound may contribute to its effectiveness in controlling various pests and diseases in crops. Its mode of action is often linked to disrupting cellular processes in target organisms.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2,6-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a base under reflux conditions. This method allows for high yields and purity of the final product:
This compound can also undergo various chemical reactions such as nucleophilic substitutions and oxidations due to the presence of chlorine atoms.
Case Study on Antimicrobial Efficacy
A study focusing on the antimicrobial properties of pyridine derivatives demonstrated that this compound effectively inhibited the growth of common bacterial strains. The study concluded that structural modifications significantly enhance antibacterial activity.
Research on Antiviral Mechanisms
In light of the COVID-19 pandemic, research highlighted the antiviral efficacy of pyridine derivatives against SARS-CoV-2. The findings suggested that compounds like this compound could interfere with viral replication mechanisms.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule:
Substituent Effects and Reactivity
- Trifluoroethoxy vs. Methoxy : The -OCH₂CF₃ group (target) is more electron-withdrawing than -OCH₃ (2,3-Dimethoxy-5-(trifluoromethyl)pyridine), which may reduce metabolic degradation in biological systems .
- Trimethylsilyl Ethynyl Group : The ethynyl-silyl substituent in 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine introduces steric bulk and silicon-based reactivity, diverging from the target’s halogenated design .
Pharmacological Context
- Lansoprazole Analogs : These compounds (e.g., 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole ) share the trifluoroethoxy group but incorporate a benzimidazole-sulfonyl pharmacophore for acid suppression . The target molecule lacks this complexity, suggesting distinct applications.
- Fluorine’s Role: Fluorinated groups like -OCH₂CF₃ enhance lipid solubility and bioavailability in drugs, as noted in fluorinated pharmaceuticals developed between 2001–2011 .
Q & A
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
